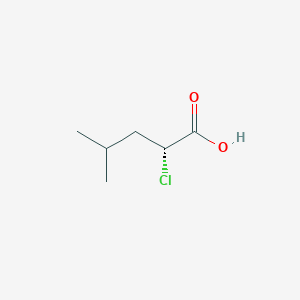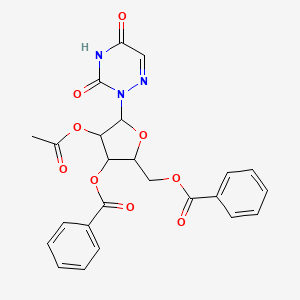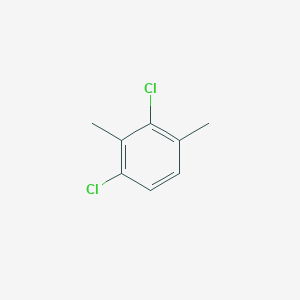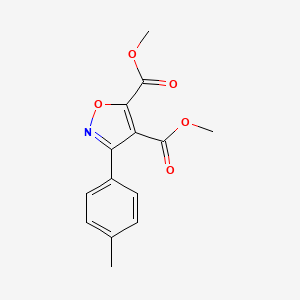
Ethyl 5-bromo-4-chloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-4-chloronicotinate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-chloronicotinate can be synthesized through several methods. One common approach involves the bromination and chlorination of ethyl nicotinate. The process typically includes the following steps:
Bromination: Ethyl nicotinate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.
Chlorination: The brominated product is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反応の分析
Types of Reactions: Ethyl 5-bromo-4-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction may produce a hydroxy derivative.
科学的研究の応用
Ethyl 5-bromo-4-chloronicotinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which ethyl 5-bromo-4-chloronicotinate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.
類似化合物との比較
Ethyl 5-bromo-4-chloronicotinate can be compared with other halogenated nicotinates, such as:
- Ethyl 5-bromo-3-chloronicotinate
- Ethyl 5-chloro-4-bromonicotinate
- Ethyl 4,5-dichloronicotinate
These compounds share similar structural features but differ in the position and type of halogen substituents. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
1805519-18-9 |
|---|---|
分子式 |
C8H7BrClNO2 |
分子量 |
264.50 g/mol |
IUPAC名 |
ethyl 5-bromo-4-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |
InChIキー |
UBHWWUQIZXKCMT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)







![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

